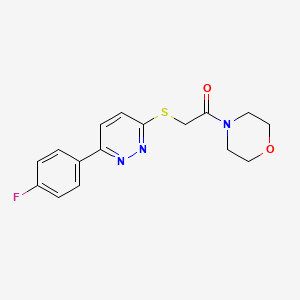
2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' in scientific literature. In
Mecanismo De Acción
The mechanism of action of compound X is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and proteins involved in cancer cell growth and inflammation. In cancer cells, compound X has been shown to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP results in the accumulation of DNA damage and ultimately leads to cancer cell death. In inflammation, compound X has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. Additionally, compound X has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In inflammation, compound X inhibits the production of pro-inflammatory cytokines, which reduces inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using compound X in lab experiments is its selectivity for cancer cells and inflammation. This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer and inflammation therapy. However, one limitation of using compound X in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of compound X. One potential direction is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further studies are needed to fully understand the mechanism of action of compound X and its potential therapeutic applications. Future research could also explore the combination of compound X with other anti-cancer and anti-inflammatory drugs for synergistic effects. Finally, more in vivo studies are needed to determine the safety and efficacy of this compound for clinical use.
In conclusion, compound X has shown promising results in scientific research for its potential therapeutic applications in cancer and inflammation. Further studies are needed to fully understand the mechanism of action and potential clinical applications of this compound.
Métodos De Síntesis
The synthesis method of compound X involves the reaction of 6-(4-Fluorophenyl)pyridazin-3-amine with 2-bromo-1-(morpholin-4-yl)ethanone in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone. The yield of this reaction is typically around 65-70%.
Aplicaciones Científicas De Investigación
Compound X has shown promising results in scientific research for its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that compound X inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(19-18-14)23-11-16(21)20-7-9-22-10-8-20/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQYVNZDTYHRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809580 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

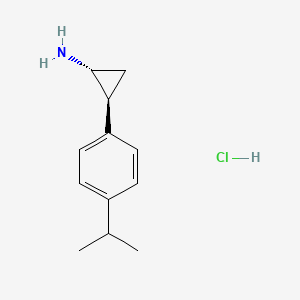
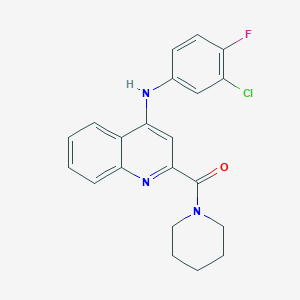
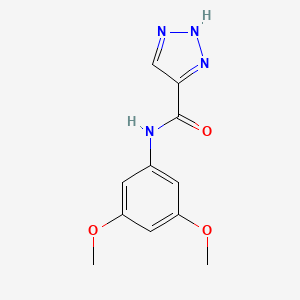

![4-chloro-N'-[3,5-dichloro-4-(4-nitrophenoxy)phenyl]sulfonylbenzenecarboximidamide](/img/structure/B2821204.png)



![1-[(4-Fluorophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate](/img/structure/B2821212.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2821214.png)
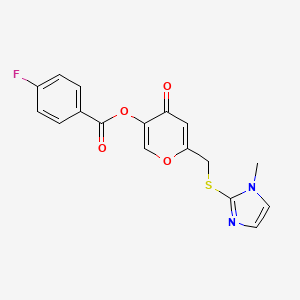
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2821217.png)
![4-{[(2,3-Dichlorophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2821218.png)
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-[(4-methylpiperazin-1-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2821219.png)